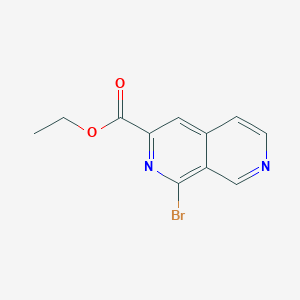

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMBDHCPLLGYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857541 | |

| Record name | Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250674-54-5 | |

| Record name | Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure that includes nitrogen atoms. The presence of the bromine atom and the ethyl ester group contributes to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that compounds within this class exhibit significant antibacterial activity against various strains, including resistant bacteria.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.5 µg/mL |

| Escherichia coli | 6.0 µg/mL | |

| Pseudomonas aeruginosa | 5.0 µg/mL |

Studies have shown that the introduction of halogens, such as bromine, enhances the antibacterial activity of naphthyridines by improving their interaction with bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound has demonstrated efficacy against different cancer cell lines, showing promise as a lead compound for further development.

Case Study: In Vitro Anticancer Activity

In a study investigating the effects of naphthyridine derivatives on cancer cells, this compound exhibited:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle proteins.

These findings suggest that the compound can effectively inhibit cell proliferation and induce programmed cell death in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.

- DNA Interaction : It has been suggested that naphthyridines can intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

- Molecular Formula : C₁₁H₉ClN₂O₂; Molecular Weight : 236.66 g/mol .

- Key Differences : Replacing bromine with chlorine reduces molecular weight and alters reactivity. Chlorine’s lower electronegativity and weaker leaving-group ability result in slower cross-coupling kinetics compared to bromine .

- Stability : Unlike the brominated analog, this derivative is stored at room temperature, suggesting greater stability under ambient conditions .

Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate

Isomeric and Positional Variants

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate

- Key Feature : The bromine at the 7-position on a 1,5-naphthyridine core (vs. 2,7-naphthyridine) alters ring topology and π-conjugation. 1,5-naphthyridines exhibit distinct electronic profiles, impacting binding affinity in drug design .

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate

Functional Group Modifications

Ethyl 4-p-fluorophenyl-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate

- Key Feature : A 1-oxo group and p-fluorophenyl substituent enhance polarity and metabolic stability. The fluorine atom improves bioavailability in medicinal analogs .

Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Reactivity in Cross-Coupling Reactions

- Brominated Derivatives : Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate undergoes efficient Suzuki-Miyaura couplings with boronic acids, enabling aryl/heteroaryl diversification at the 1-position .

- Chlorinated Analogs : Lower reactivity necessitates higher catalyst loadings or specialized ligands (e.g., XPhos) for effective coupling .

- 4-Oxo Derivatives : The electron-withdrawing oxo group activates adjacent positions for nucleophilic attack, facilitating functionalization at the 4- or 6-positions .

Q & A

Q. What are the primary synthetic routes for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate?

The compound is commonly synthesized via cyclization and bromination strategies. For example, methyl 6-bromo-4-[N-(2-ethoxycarbonylethyl)-N-ethylamino]-3-pyridinecarboxylate undergoes cyclization with NaH in butanol to yield ethyl 7-bromo-1-ethyl-4-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate (85% yield) . Bromination of intermediates using Br₂ in CH₂Cl₂ can introduce additional bromo substituents, followed by dehydrobromination with Et₃N in ethanol (97% yield) .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For example, SHELXL can resolve high-resolution crystal structures, even for brominated naphthyridines, by refining atomic coordinates against diffraction data. This method is critical for verifying regiochemistry and substituent positioning .

Q. What are common functional group transformations for the ester and bromo moieties?

- Ester hydrolysis : Saponification with NaOH in THF/H₂O under reflux yields carboxylic acid derivatives (63% yield) .

- Bromo substitution : The bromo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, enabling access to diverse derivatives. For instance, phenylthio groups can be introduced via H₂SO₄/Ac₂O conditions (45% yield) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Competing bromination sites arise due to the naphthyridine core’s electronic heterogeneity. Controlled conditions (e.g., Br₂ in CH₂Cl₂ at 0°C) favor bromination at the 1-position. Monitoring via HPLC or LC-MS and optimizing reaction time/temperature minimizes byproducts. Failed routes, such as certain cyclocondensation attempts, highlight the need for iterative optimization .

Q. What strategies improve yields in multi-step syntheses involving this compound?

- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates intermediates.

- Stabilization : Protecting groups (e.g., ethoxycarbonyl) prevent undesired side reactions during cyclization .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in downstream derivatization .

Q. How are spectroscopic discrepancies resolved in structural characterization?

Conflicting NMR or mass spectrometry data may arise from tautomerism or hydrate formation. For example, 1,8-naphthyridine-4-carbaldehyde exists in equilibrium with its hydrate, requiring D₂O exchange experiments or variable-temperature NMR to confirm the dominant form . X-ray crystallography remains the gold standard for resolving ambiguities .

Q. What methodologies enable selective functionalization at the 7-position?

Directed ortho-metalation (DoM) using LiTMP or Grignard reagents targets the 7-position. Alternatively, Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl) allows selective modification. Evidence shows successful introduction of trifluoromethyl and phenylthio groups under acidic conditions .

Key Considerations for Researchers

- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation of the bromo and ester groups .

- Troubleshooting : Contradictory spectral data may require complementary techniques (e.g., IR for carbonyl verification) or computational DFT calculations to model electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.